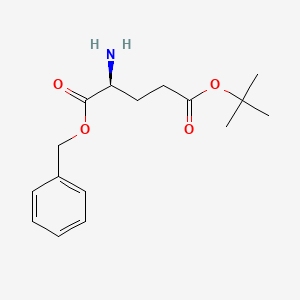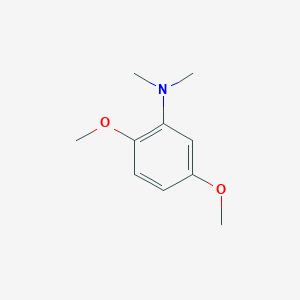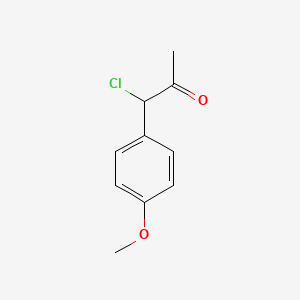
1-Chloro-1-(4-methoxyphenyl)propan-2-one
Overview
Description
1-Chloro-1-(4-methoxyphenyl)propan-2-one, also known as p-methoxybenzylideneacetone, is a synthetic compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the synthesis of various organic molecules and has been found to exhibit several biochemical and physiological effects.
Scientific Research Applications
1-Chloro-1-(4-methoxyphenyl)propan-2-one has been widely used in scientific research for its various applications. It is commonly used in the synthesis of chalcones, which are important intermediates in the synthesis of various organic molecules such as flavonoids, aurones, and stilbenes. Additionally, this compound has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-methoxyphenyl)propan-2-one is not fully understood. However, it is believed to act as an alpha, beta-unsaturated ketone, which can undergo Michael addition reactions with various nucleophiles. This reaction mechanism has been widely exploited in the synthesis of various organic molecules.
Biochemical and Physiological Effects:
1-Chloro-1-(4-methoxyphenyl)propan-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been found to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Chloro-1-(4-methoxyphenyl)propan-2-one in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for researchers. Additionally, this compound has been found to exhibit good stability, which makes it suitable for long-term storage.
However, one of the limitations of using 1-Chloro-1-(4-methoxyphenyl)propan-2-one is its low solubility in water. This can make it difficult to work with in certain experiments, and researchers may need to use organic solvents to dissolve the compound.
Future Directions
There are several future directions for the use of 1-Chloro-1-(4-methoxyphenyl)propan-2-one in scientific research. One potential area of research is the development of new synthetic methodologies using this compound as a starting material. Additionally, this compound could be further investigated for its potential applications in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 1-Chloro-1-(4-methoxyphenyl)propan-2-one is a synthetic compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the synthesis of various organic molecules and has been found to exhibit several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the use of this compound in scientific research.
properties
IUPAC Name |
1-chloro-1-(4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZVJGRJFJOGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648312 | |
| Record name | 1-Chloro-1-(4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23022-81-3 | |
| Record name | 1-Chloro-1-(4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



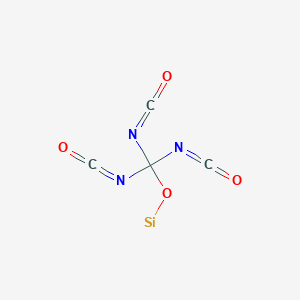


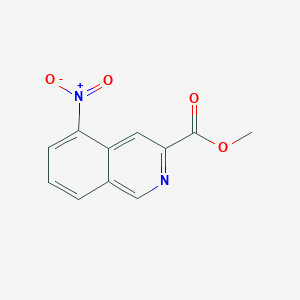
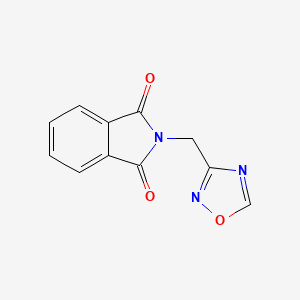
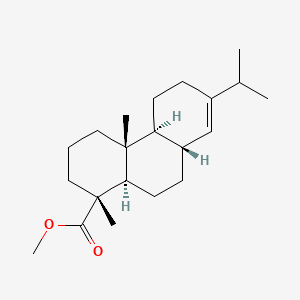
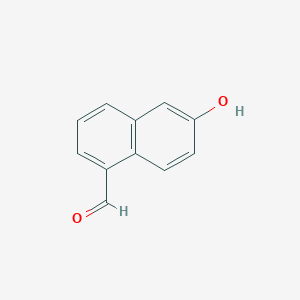


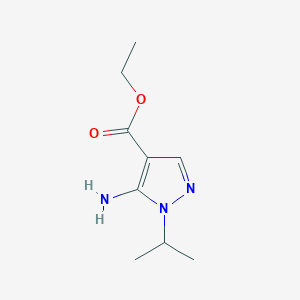
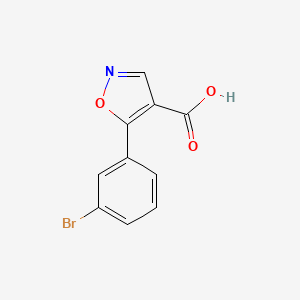
![1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B1630150.png)
